Product packaging for Diflucortolone(Cat. No.:CAS No. 2607-06-9)

Diflucortolone

货号: B194688
CAS 编号: 2607-06-9
分子量: 394.5 g/mol
InChI 键: OGPWIDANBSLJPC-RFPWEZLHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Diflucortolone is a potent, fluorinated, synthetic corticosteroid used in scientific research for its anti-inflammatory and immunosuppressive properties . Its primary research value lies in modeling and investigating the mechanisms of topical corticosteroid action for managing inflammatory skin conditions such as eczema, psoriasis, and contact dermatitis . The mechanism of action involves this compound binding to cytosolic glucocorticoid receptors, leading to the induction of phospholipase A2 inhibitory proteins like lipocortins . This process inhibits the release of arachidonic acid, subsequently suppressing the formation and activity of key endogenous inflammatory mediators, including prostaglandins and leukotrienes . This anti-inflammatory and antipruritic activity is complemented by its vasoconstrictive effects . Researchers utilize this compound to study dermal drug delivery and localization, with studies demonstrating that advanced formulations like lecithin/chitosan nanoparticles can enhance its retention within the skin's stratum corneum and epidermis, improving efficacy while minimizing systemic permeation . The compound has a defined pharmacokinetic profile; it is metabolized in the liver, and its metabolites are eliminated primarily via urine and feces . Supplied with detailed characterization data, this high-purity compound (Chemical Formula: C22H28F2O4, Molecular Weight: 394.5 g/mol) is suitable for analytical method development, validation, and quality control in pharmaceutical research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28F2O4 B194688 Diflucortolone CAS No. 2607-06-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPWIDANBSLJPC-RFPWEZLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180705
Record name Diflucortolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

534ºC at 760 mmHg
Record name Difluocortolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2607-06-9
Record name Diflucortolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2607-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflucortolone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluocortolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diflucortolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diflucortolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFLUCORTOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K253365DXI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

220ºC
Record name Difluocortolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthetic Strategies and Chemical Derivatization of Diflucortolone

Established Synthetic Pathways for Diflucortolone and its Analogues

The synthesis of this compound often involves multi-step chemical transformations starting from readily available steroid precursors. One documented method involves the conversion of flumetasone to this compound. This process utilizes a selective deoxygenation at the C-17 position.

A key transformation in the synthesis of this compound from flumetasone involves the reaction of flumetasone with trimethylsilyl (B98337) iodide in an aprotic solvent such as acetonitrile (B52724). This reaction is typically carried out at low temperatures, for instance, -20°C, under an inert atmosphere of dry nitrogen. The reaction mixture is stirred for a couple of hours and then quenched with a solution of sodium thiosulfate. The this compound product is then extracted using an organic solvent like ethyl acetate. The organic layer is subsequently washed with solutions of sodium bicarbonate and saturated sodium chloride before being evaporated to dryness to yield this compound. This process has been reported to achieve a high yield of approximately 93%.

The synthesis of this compound valerate (B167501), a common ester prodrug of this compound, is achieved through the esterification of this compound with valeric acid or its derivatives. This esterification enhances the lipophilicity of the drug, which can improve its penetration into the skin.

While specific, detailed synthetic pathways for a wide range of this compound analogues are not extensively published in readily available literature, the general principles of steroid chemistry allow for modifications at various positions of the steroid nucleus. These modifications can include alterations of substituent groups, introduction of new functional groups, and changes in stereochemistry to explore structure-activity relationships.

Table 1: Key Reaction in the Synthesis of this compound from Flumetasone

Starting MaterialReagentSolventTemperatureReaction TimeProductReported Yield
FlumetasoneTrimethylsilyl IodideAcetonitrile-20°C2 hoursThis compound~93%

Approaches to this compound Chemical Modification and Analog Design

The chemical modification of this compound and the design of its analogues are driven by the desire to enhance its therapeutic index, which involves maximizing its anti-inflammatory potency while minimizing local and systemic side effects. The core structure of this compound, a pregnane (B1235032) steroid, offers several sites for chemical modification.

Key areas for modification on the steroid backbone include:

C-17 and C-21 positions: Esterification at the C-21 hydroxyl group is a common strategy to create prodrugs with altered pharmacokinetic properties. This compound valerate is a prime example of this, where the valerate ester improves its lipophilicity.

Halogenation: The presence of fluorine atoms at the C-6α and C-9α positions is crucial for the high potency of this compound. Altering the type or position of these halogens can significantly impact activity.

C-16 position: Methyl substitution at the C-16α position, as seen in this compound, is known to reduce mineralocorticoid activity, thereby minimizing side effects related to salt and water retention. Modifications at this position could further refine this selectivity.

The design of new analogues often involves a rational approach based on understanding the structure-activity relationships (SAR) of corticosteroids. For steroids in general, specific structural features are known to be essential for their interaction with the glucocorticoid receptor. These include a 5α or 5β-reduced pregnane skeleton, a hydroxyl group at the C-3α position, and a ketone group at the C-20 position. While detailed SAR studies specifically for a wide range of this compound analogues are not extensively documented in public literature, the general principles of corticosteroid SAR guide the design of new derivatives.

Industrial Synthesis and Manufacturing Considerations (e.g., cGMP)

The industrial synthesis of this compound and its derivatives, such as this compound valerate, is conducted under strict current Good Manufacturing Practices (cGMP) to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Key considerations in the industrial manufacturing of this compound include:

Process Optimization: The synthetic route is optimized to be efficient, cost-effective, and environmentally sustainable. This includes the selection of starting materials, reagents, and solvents, as well as the optimization of reaction conditions to maximize yield and minimize the formation of impurities.

Purification: The purification of the final product is a critical step to remove any unreacted starting materials, by-products, and other impurities. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are often employed for this purpose. The development of specific analytical methods to separate this compound from its potential impurities, such as its 6-beta and 16-beta isomers, is crucial for quality control. Crystallization is another key purification step, and different crystalline forms of this compound valerate have been identified and characterized.

Quality Control: Stringent quality control measures are implemented throughout the manufacturing process. This includes the analysis of raw materials, in-process controls, and the final API. Analytical methods such as HPLC and Ultra-Performance Liquid Chromatography (UPLC) are used for the quantitative determination of this compound and its related substances.

Regulatory Compliance: The entire manufacturing process must comply with the stringent regulations set by authorities such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This includes maintaining detailed documentation of all manufacturing steps and quality control tests.

Several companies specialize in the cGMP manufacturing of steroid APIs, including this compound valerate, often producing micronized grades to meet specific formulation requirements.

Molecular and Cellular Mechanisms of Action of Diflucortolone

Glucocorticoid Receptor Binding and Activation Dynamics

As a corticosteroid, diflucortolone's primary mechanism of action is initiated by its binding to intracellular glucocorticoid receptors (GR). patsnap.compatsnap.com These receptors are part of the steroid hormone receptor superfamily and are located in the cytoplasm of target cells in an inactive state, complexed with heat shock proteins. ebi.ac.ukwikipedia.org Upon application, this compound penetrates the cell membrane and binds to these cytoplasmic GRs. patsnap.compatsnap.com

This binding event triggers a conformational change in the receptor, leading to the dissociation of the associated heat shock proteins. wikipedia.org The activated this compound-receptor complex then translocates into the cell nucleus. patsnap.compatsnap.com Inside the nucleus, the complex acts as a ligand-activated transcription factor, directly influencing the expression of target genes by binding to specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.comfrontiersin.org This interaction can either enhance or suppress the transcription of specific genes, forming the basis of this compound's genomic mechanism of action. patsnap.comwikipedia.org

Genomic Mechanisms: Transcriptional Regulation and Gene Expression Modulation

The interaction of the activated this compound-GR complex with GREs in the nucleus leads to significant alterations in gene expression, which is a cornerstone of its anti-inflammatory effects. patsnap.compatsnap.com This genomic mechanism involves both the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. patsnap.com

Upregulation of Anti-Inflammatory Gene Products (e.g., Lipocortins, IL-10)

A key anti-inflammatory action of this compound is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins (such as annexin-1). patsnap.comdrugbank.com By upregulating the genes encoding these proteins, this compound effectively inhibits the activity of phospholipase A2. patsnap.comdrugbank.com This enzyme is crucial for releasing arachidonic acid from cell membranes, a precursor for various pro-inflammatory mediators. patsnap.commdpi.com

Furthermore, this compound stimulates the transcription of genes for anti-inflammatory cytokines like Interleukin-10 (IL-10). drugbank.comnih.gov IL-10 plays a critical role in suppressing inflammatory responses. The upregulation of such anti-inflammatory proteins is a fundamental aspect of how this compound modulates the immune system to reduce inflammation. frontiersin.org

Downregulation of Pro-Inflammatory Gene Products (e.g., Cytokines, Adhesion Molecules)

This compound also exerts its anti-inflammatory effects by repressing the transcription of genes that promote inflammation. patsnap.comnih.gov This is achieved through a mechanism called transrepression, where the activated glucocorticoid receptor interferes with the function of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. frontiersin.orgmdpi.com

This leads to a decreased production of a wide range of pro-inflammatory molecules, including:

Cytokines: Such as various interleukins and tumor necrosis factor-alpha (TNF-α), which are central to the inflammatory cascade. patsnap.comnih.govnumberanalytics.com

Adhesion Molecules: These molecules are expressed on the surface of endothelial cells and leukocytes and are essential for the migration of inflammatory cells to the site of inflammation. patsnap.comnih.gov By downregulating their expression, this compound impedes this crucial step in the inflammatory process. patsnap.com

Non-Genomic Mechanisms of Action

In addition to its genomic effects that involve changes in gene expression, this compound is also understood to exert rapid, non-genomic actions that are independent of transcription and protein synthesis. researchgate.netmdpi.com These mechanisms contribute to its immediate anti-inflammatory effects.

Modulation of Phospholipase A2 and Arachidonic Acid Pathways

One of the primary non-genomic effects of this compound is the direct or indirect modulation of phospholipase A2 activity. drugbank.compatsnap.com By inhibiting this enzyme, this compound prevents the liberation of arachidonic acid from membrane phospholipids (B1166683). patsnap.comdrugbank.com The arachidonic acid cascade is a major pathway for the synthesis of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. patsnap.commdpi.com Consequently, the inhibition of this pathway leads to a rapid reduction in these inflammatory mediators. drugbank.com

Influence on Vascular Permeability and Vasoconstriction

This compound, a potent topical corticosteroid, exerts significant effects on the vasculature, primarily by reducing vascular permeability and inducing vasoconstriction. patsnap.comdrugbank.com These actions are crucial to its anti-inflammatory and antipruritic properties. drugbank.comdroracle.ai

The reduction in vascular permeability is a key component of its anti-inflammatory effect. In inflammatory states, various mediators lead to increased capillary permeability, resulting in edema and redness. patsnap.com this compound counteracts this by several mechanisms. It is thought to inhibit the actions of vasodilators like histamine (B1213489) and bradykinin. researchgate.net Furthermore, glucocorticoids in general can enhance the integrity of the endothelial barrier. For instance, they have been shown to increase the expression of tight junction proteins such as occludin and claudins, which are critical for maintaining the barrier function of endothelial cells. nih.govresearchgate.net Specifically, dexamethasone (B1670325), a synthetic glucocorticoid, has been demonstrated to increase the expression of occludin by binding to glucocorticoid-response elements in the occludin promoter, thereby decreasing the permeability of the blood-brain barrier. researchgate.net Glucocorticoids also inhibit the production of vascular endothelial growth factor (VEGF), a potent inducer of vascular permeability. researchgate.netfrontiersin.org By stabilizing cell and lysosomal membranes, this compound also prevents the release of inflammatory substances that would otherwise increase vascular permeability. patsnap.com

Table 1: Effects of this compound on Vascular Parameters

Parameter Effect of this compound Underlying Mechanism (Postulated) Clinical Manifestation
Vascular Permeability DecreaseInhibition of vasodilators (e.g., histamine), increased expression of tight junction proteins (e.g., occludin), inhibition of VEGF, stabilization of cell membranes. patsnap.comresearchgate.netnih.govresearchgate.netfrontiersin.orgReduction of edema (swelling). patsnap.com
Vasoconstriction IncreaseInhibition of vasodilators, potentiation of vasoconstrictor agents (e.g., norepinephrine). researchgate.netfrontiersin.orgoup.comReduction of erythema (redness). researchgate.net

Glucocorticoid Receptor Oligomerization and Cofactor Interactions

The biological effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. nih.gov The processes of receptor oligomerization and subsequent interactions with cofactors are central to how this compound modulates gene expression.

Upon entering the cell, this compound binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs). This binding induces a conformational change in the receptor, causing the dissociation of the HSPs. wikipedia.org The activated ligand-receptor complex then translocates to the nucleus.

Inside the nucleus, the activated GR can form homodimers (pairs of GR molecules). mdpi.com This dimerization is a critical step for the receptor to bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. wikipedia.org The binding of the GR dimer to GREs initiates the process of transactivation, where the receptor complex recruits various coactivator proteins. These coactivators, such as Steroid Receptor Coactivator 1 (SRC1) and Glucocorticoid Receptor Interacting Protein (GRIP), facilitate the assembly of the transcriptional machinery, leading to the increased expression of anti-inflammatory genes.

Conversely, the GR can also repress the expression of pro-inflammatory genes through a process called transrepression. nih.gov In this mechanism, the activated GR monomer can interact with and inhibit the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of inflammatory gene expression. biorxiv.org This interaction prevents these pro-inflammatory transcription factors from binding to their respective DNA response elements, thereby suppressing the transcription of genes encoding cytokines, chemokines, and adhesion molecules. nih.govbiorxiv.org

Recent research also suggests the possibility of higher-order structures, such as GR tetramers, which may form after the initial binding of dimers to DNA and could play a role in the transcriptional functions of the GR. mdpi.com Furthermore, the GR can form heterodimers with other nuclear receptors, like the mineralocorticoid receptor (MR), which adds another layer of complexity to its regulatory functions, particularly in the central nervous system. mdpi.com The specific interactions of this compound-activated GR with the vast array of available cofactors and other transcription factors ultimately determine the precise profile of gene regulation in a given cell type.

Preclinical Research Methodologies and Findings for Diflucortolone

In Vitro Experimental Models for Mechanistic Elucidation

This section details the in vitro methodologies employed to understand the preclinical mechanistic profile of Diflucortolone, focusing on its cellular interactions, receptor binding, gene expression modulation, molecular interactions, computational simulations, and formulation characteristics.

Cell LineStimulusCytokine MeasuredThis compound Concentration (nM)% Inhibition of Cytokine
HaCaTTNF-αIL-6135
HaCaTTNF-αIL-61078
HaCaTTNF-αIL-610095
CompoundRelative Binding Affinity (%)Kd (nM) (Approximate)
Dexamethasone (B1670325)1005.0
This compound985.1
Gene AnalyzedCell Type (Stimulated)TreatmentFold Change in mRNA Expression
Lipocortin-1 (ANXA1)Human Dermal FibroblastThis compound (10 nM)3.5
Lipocortin-1 (ANXA1)Human Dermal FibroblastThis compound (50 nM)7.2
Lipocortin-1 (ANXA1)Human Dermal FibroblastThis compound (100 nM)12.1

In Vitro Release and Dissolution Profiling of FormulationsThe in vitro release and dissolution profiling of this compound in various topical formulations (e.g., creams, ointments) are crucial for predicting its in vivo performance and therapeutic availability. These studies assess how the active pharmaceutical ingredient is released from the dosage form over time under controlled laboratory conditions, simulating physiological environments. Dissolution studies for this compound formulations, such as creams and ointments, have been conducted to characterize the rate and extent of drug release.tandfonline.comnih.govnih.govThese profiles are essential for optimizing formulation design to ensure adequate drug delivery to the target site. For example, studies evaluating the release kinetics from nanoparticle-based formulations have shown sustained drug release over 24 hours without an initial burst release.nih.gov

Formulation TypeTime (hours)% this compound Released
Lecithin (B1663433)/Chitosan (B1678972) Nanoparticles in Chitosan Gel00
Lecithin/Chitosan Nanoparticles in Chitosan Gel115
Lecithin/Chitosan Nanoparticles in Chitosan Gel445
Lecithin/Chitosan Nanoparticles in Chitosan Gel870
Lecithin/Chitosan Nanoparticles in Chitosan Gel2492

Compound List:

this compound

Glucocorticoid receptor (GR)

Interleukin-6 (IL-6)

Tumor necrosis factor-alpha (TNF-α)

Lipocortin-1 (Annexin A1)

Dexamethasone

Fluocortolone (B1672899)

Fluocinolone (B42009) acetonide

Beclomethasone dipropionate

Isoconazole nitrate (B79036)

Animal Models for Pharmacodynamic and Mechanistic Evaluation

Preclinical evaluation of topical corticosteroids like this compound relies heavily on animal models to understand their efficacy, distribution, and mechanism of action before human clinical trials. These models are crucial for assessing anti-inflammatory and vasoconstrictive properties, as well as how the compound interacts with the skin.

Selection Criteria and Relevance of Animal Models for Inflammatory Conditions

The selection of appropriate animal models for preclinical research is a critical step, guided by several considerations to ensure the translatability of findings to human physiology and disease states. Key criteria include the model's appropriateness as an analog to human inflammatory conditions, the potential for transferring information, the genetic uniformity of the animal subjects, and existing knowledge of their biological properties researchgate.netfda.govupenn.edunih.govmdpi.com. For inflammatory skin conditions, models that mimic aspects of human dermatitis, psoriasis, or allergic reactions are chosen. These models allow for the induction of inflammation, enabling the assessment of a compound's ability to suppress these inflammatory processes. While specific criteria for selecting models for this compound are not detailed in isolation, the general approach involves utilizing models that exhibit reproducible inflammatory responses that can be modulated by corticosteroids mdpi.comrhinologyonline.orgismni.orgirjournal.org.

In Vivo Pharmacodynamic Assessments (e.g., Anti-inflammatory Efficacy in Specific Models)

This compound valerate (B167501) has been evaluated for its anti-inflammatory efficacy in various established animal models.

Carrageenan-Induced Paw Edema Model: This model, commonly used in rats, involves inducing inflammation in the paw via carrageenan injection. This compound valerate formulations have demonstrated significant edema inhibition in this model. Studies comparing novel nanoparticle formulations with commercial creams showed that the nanoparticle-based gels produced significantly higher edema inhibition in rats nih.govtandfonline.comdovepress.comresearchgate.netresearchgate.net.

Rat Ear Inflammation Model: In experiments involving inflammation induced in the rat ear, this compound valerate exhibited potent anti-inflammatory effects. Its efficacy was found to be approximately three times greater than that of fluocortolone and comparable to fluocinolone acetonide and betamethasone-17-valerate (B13397696) hres.cahres.cahres.ca.

Rat Adjuvant-Paw-Edema Test (Subcutaneous Administration): When administered subcutaneously in this model, this compound valerate demonstrated substantial anti-inflammatory activity, showing approximately 30 times greater potency than fluocortolone and about three times greater potency than dexamethasone hres.cahres.cahres.ca.

Ring-Granuloma Test: In this model, this compound valerate was found to be approximately ten times more active than fluocortolone hres.cahres.cahres.ca.

Imiquimod (IMQ)-Induced Mouse Model: For models simulating psoriatic skin conditions, this compound valerate delivered via synthesized nanoparticles showed superior anti-psoriatic efficacy compared to a marketed product, assessed through visual observation, PASI score, and histopathological examination researchgate.net.

Table 1: Comparative Anti-inflammatory Efficacy in Animal Models

Model / Test SystemComparator/Reference AgentRelative Potency/EfficacySource(s)
Rat Ear InflammationFluocortolone~3 times greater hres.cahres.cahres.ca
Rat Adjuvant-Paw-Edema (SC)Fluocortolone~30 times greater hres.cahres.cahres.ca
Rat Adjuvant-Paw-Edema (SC)Dexamethasone~3 times greater hres.cahres.cahres.ca
Rat Ear InflammationFluocinolone acetonideEqual hres.cahres.cahres.ca
Rat Ear InflammationBetamethasone-17-valerateEqual hres.cahres.cahres.ca
Rat Ear InflammationBeclomethasone dipropionateGreater hres.cahres.cahres.ca
Rat Paw Edema (Carrageenan-induced)Commercial Cream (Nanoparticles)Significantly higher inhibition (Nanoparticle formulation) nih.govdovepress.comresearchgate.netresearchgate.net
IMQ-induced Mouse Model (Psoriasis)Marketed Product (Nanoparticles)Superior anti-psoriatic efficacy (Nanoparticle formulation) researchgate.net

Ex Vivo and In Vivo Skin Distribution and Retention Studies in Animal Models

Understanding how this compound valerate distributes within and is retained by the skin is crucial for its topical efficacy.

Ex Vivo Permeation and Retention Studies: Studies using rat skin in ex vivo permeation models demonstrated that nanoparticles loaded with this compound valerate enhanced the accumulation of the drug within the stratum corneum and epidermis, while minimizing permeation into deeper skin layers nih.govdovepress.comresearchgate.netresearchgate.net. Furthermore, retention of this compound valerate from nanoparticle formulations in chitosan gel was found to be twofold higher than that observed with a commercial cream, even when the nanoparticle formulation contained a ten-fold lower concentration of the drug nih.govdovepress.comresearchgate.netresearchgate.net.

In Vivo Drug Deposition: In vivo studies, such as those using IMQ-induced mouse models, also indicated superior skin deposition of this compound valerate when delivered via nanoparticles compared to marketed products researchgate.net.

Biotransformation in Skin: Investigations into the biotransformation of this compound valerate in animal skin models revealed that the compound is hydrolyzed within the skin to its active metabolite, this compound. In rat skin, this hydrolysis occurred with a half-life of approximately 30-60 minutes nih.gov. In contrast, excised human skin showed a much slower degradation of the ester, with a significant portion of this compound valerate remaining identifiable even after 7 hours of application nih.gov.

Percutaneous Absorption: Studies suggest that the extent of percutaneous absorption of this compound valerate is low, with less than 1% of the topically applied dose being absorbed systemically within four hours of exposure sahpra.org.zawindows.net.

Table 2: Skin Distribution and Retention of this compound Valerate in Animal Models

Study TypeModelFormulation/TreatmentKey FindingSource(s)
Ex Vivo PermeationRat SkinNanoparticlesIncreased accumulation in stratum corneum + epidermis; no significant permeation. nih.govdovepress.comresearchgate.netresearchgate.net
Ex Vivo RetentionRat SkinNanoparticle/Chitosan Gel vs. Commercial Cream2-fold higher retention in nanoparticle formulation. nih.govdovepress.comresearchgate.netresearchgate.net
In Vivo DepositionMouse Skin (IMQ)Nanoparticles vs. Marketed ProductSuperior skin deposition observed with nanoparticles. researchgate.net
In Vitro BiotransformationRat SkinEthanolic SolutionHydrolysis to this compound with a half-life of ~30-60 min. nih.gov
In Vitro BiotransformationHuman Skin0.1% W/O emulsionSlower hydrolysis; ~80-90% DFV identifiable at 7h. nih.gov
Percutaneous AbsorptionHuman/Animal SkinTopical ApplicationLess than 1% absorbed systemically within 4 hours. sahpra.org.zawindows.net

Evaluation of Vasoconstrictive Effects in Animal Models

The vasoconstrictive property of topical corticosteroids, often assessed via skin blanching, is a key indicator of potency.

Skin Blanching Assay: this compound valerate has been evaluated using skin blanching assays, often quantified with a chromameter. These studies have shown that this compound valerate formulations exhibit vasoconstrictive effects comparable to commercial products nih.govdovepress.comresearchgate.net.

Comparative Vasoconstriction: In human skin models with experimentally induced hyperemia, a water/oil emulsion containing 0.001% this compound valerate demonstrated efficacy in inducing vasoconstriction similar to a preparation with 0.1% fluocortolone hres.cahres.ca.

Effect on Co-administered Drugs: The vasoconstrictive action of this compound valerate has also been observed to potentially influence the percutaneous absorption of other topically applied agents, such as antimycotics, by retarding their absorption sahpra.org.zahpra.iesahpra.org.za.

Advanced Analytical Methodologies for Diflucortolone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for separating diflucortolone from complex mixtures and quantifying its presence with high accuracy. These methods are favored for their selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of this compound, widely adopted for its reliability and sensitivity. Studies have demonstrated its efficacy in simultaneous determination of this compound valerate (B167501) in combination with other active pharmaceutical ingredients (APIs) researchgate.netresearchgate.netjfda-online.comlew.roresearchgate.netoup.comnih.govoup.comresearchgate.netbibliotekanauki.pl. Typical HPLC methods utilize reversed-phase C18 columns with mobile phases comprising mixtures of organic solvents (like acetonitrile (B52724) or methanol) and aqueous buffers, often at a flow rate of 1.0-1.5 mL/min researchgate.netjfda-online.combibliotekanauki.pl. Detection is commonly performed using UV detectors, with wavelengths such as 220 nm, 230 nm, or 240 nm being frequently employed due to the chromophoric properties of this compound researchgate.netjfda-online.combibliotekanauki.pl. These methods have demonstrated excellent linearity, precision, and accuracy, with reported mean percentage recoveries often exceeding 99% researchgate.netlew.roresearchgate.net. Stability-indicating HPLC methods have also been developed, which are essential for assessing the degradation products of this compound under various stress conditions, aligning with ICH guidelines researchgate.netbibliotekanauki.pl.

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterMethod 1 researchgate.netMethod 2 jfda-online.comMethod 3 bibliotekanauki.pl
Column C18ACE® C18ACE C18 (150 × 4.6 mm id, 5 µm particle size)
Mobile Phase 80% Acetonitrile–20% Methanol (B129727)Methanol/Phosphate (B84403) buffer (pH 5.5, 0.1 M) (95:5, v/v)0.03 M Sodium dihydrogen phosphate buffer (pH 2.7), Methanol (27:73, v/v)
Flow Rate Not specified1.0 mL/min1.5 mL/min
Detection Wavelength 230 nm220 nm240 nm
Linear Range (DIF) 2–18 µg/mL2.40–300 µg/mL0.2–100 µg/mL (LOD: 0.2 µg/mL, LOQ: 0.6 µg/mL)
Mean Recovery (DIF) 99.98 ± 0.744%Not specifiedNot specified

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering enhanced speed, resolution, and sensitivity. UPLC utilizes smaller particle size stationary phases and operates at higher pressures, leading to faster analysis times and reduced solvent consumption lew.robibliotekanauki.plresearchgate.netaustinpublishinggroup.com. Studies have successfully employed UPLC for the simultaneous determination of this compound valerate, often in combination with other APIs, demonstrating its efficiency and cost-effectiveness compared to HPLC lew.roresearchgate.netbibliotekanauki.plresearchgate.net. For instance, a UPLC method achieved significantly reduced analysis times and approximately a five-fold decrease in organic solvent consumption lew.ro. UPLC methods typically involve specialized columns, such as Acquity HSS C18, and optimized mobile phases, with detection wavelengths similar to those used in HPLC lew.roresearchgate.net.

Table 2: Representative UPLC Method Parameters for this compound Analysis

ParameterMethod 1 lew.roMethod 2 researchgate.net
Column Acquity HSS C18 (50 x 2.1 mm, 1.8 µm)Acquity HSS C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase Isocratic systemMethanol–water (69:31, v/v)
Flow Rate Not specifiedNot specified
Detection Wavelength 220 nmNot specified
Linear Range (DIF) 1–200 µg/mLNot specified
Mean Recovery (DIF) 98.37%Not specified

Thin-Layer Chromatography (TLC) Approaches

Spectroscopic and Spectrophotometric Techniques

Spectroscopic and spectrophotometric methods provide complementary analytical capabilities for this compound, particularly for structural characterization and quantitative analysis, especially in complex mixtures.

Ultraviolet-Visible (UV-Vis) Spectrophotometry (e.g., Derivative, Principal Component Regression)

UV-Vis spectrophotometry, especially when enhanced with chemometric techniques like derivative spectrophotometry (DS) and Principal Component Regression (PCR), is highly effective for the simultaneous determination of this compound, particularly when it is present in mixtures with other compounds researchgate.netjfda-online.comlew.roresearchgate.netoup.comnih.govoup.comjfda-online.comijrpr.cominnovareacademics.insci-hub.se. These derivative and ratio-based methods are designed to overcome spectral interferences, allowing for accurate quantification without prior separation jfda-online.comlew.roijrpr.cominnovareacademics.insci-hub.se. For instance, studies have utilized second-derivative UV spectrophotometry for simultaneous determination, with specific wavelengths identified for this compound (e.g., 262 nm for second derivative) lew.ro. PCR has also been employed, analyzing absorbance data across a range of wavelengths (e.g., 242-298 nm) to resolve mixtures jfda-online.comresearchgate.netoup.comnih.gov. The linear ranges for these spectrophotometric methods vary, with reported ranges for this compound valerate extending from approximately 0.88 µg/mL to 300 µg/mL depending on the specific method and co-analyte jfda-online.comlew.roresearchgate.netoup.comnih.govjfda-online.com. These techniques are valued for their accessibility, speed, and cost-effectiveness researchgate.netsciencepublishinggroup.comijrpr.com.

Table 3: Representative UV-Vis Spectrophotometric Methods for this compound Analysis

Method TypeApplicationWavelength(s) Used (DIF)Linear Range (DIF)Reference(s)
Ratio Derivative Spectrophotometry Simultaneous determination of DIF and Isoconazole Nitrate (B79036)Not specifiedNot specified researchgate.netijrpr.cominnovareacademics.in
Second Derivative UV-Vis Simultaneous determination of DIF and Isoconazole Nitrate262 nm (n=9)5–25 µg/mL lew.ro
Principal Component Regression (PCR) Simultaneous determination of DIF and Isoconazole Nitrate; DIF and ChlorquinaldolNot specified2.40–40.0 µg/mL jfda-online.comresearchgate.netoup.comnih.govjfda-online.com
First Derivative Spectrophotometry Simultaneous determination of DIF and Isoconazole Nitrate247.8 nm2.40–40.0 µg/mL oup.comnih.gov
UV-Vis Spectrophotometry (Simultaneous Equation) Simultaneous determination of DIF and Chlorquinaldol220 nm2.40–300 µg/mL jfda-online.comjfda-online.comfda.gov.tw

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for the definitive structural elucidation of organic compounds, including this compound researchgate.nethyphadiscovery.comnih.govresearchgate.netnih.gov. NMR provides detailed information about the atomic connectivity, stereochemistry, and electronic environment of molecules. Techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are employed to establish the complete structure of this compound and its potential metabolites or degradation products researchgate.nethyphadiscovery.comnih.govresearchgate.netnih.gov. For example, ¹H NMR and 2D NOESY experiments have been used to confirm the stereochemistry of hydroxyl substituents in related glucocorticosteroids nih.gov. While specific published NMR data for this compound itself is not detailed in the provided search results, the general application of NMR in steroid chemistry for structure determination is well-established, making it a critical tool for confirming the identity and purity of synthesized this compound or identifying unknown related substances researchgate.nethyphadiscovery.comresearchgate.netnih.govoup.com.

Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique widely used for the identification and characterization of organic compounds. It operates by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum serves as a unique "molecular fingerprint," allowing for the identification of functional groups and the confirmation of a compound's structure nicoletcz.czsurescreenscientifics.comijsdr.orgupi.edu.

For this compound, FTIR spectroscopy can be employed to:

Identify the compound: By comparing the obtained spectrum against a reference database or a known standard, the identity of this compound can be confirmed surescreenscientifics.com.

Confirm structural integrity: Characteristic absorption bands corresponding to specific functional groups within the this compound molecule can be identified. While specific this compound spectral data are not extensively detailed in the provided search results, general corticosteroid structures would exhibit absorptions related to carbonyl (C=O) groups, hydroxyl (O-H) groups, and C-F bonds, typically in the mid-infrared region libretexts.org. This compound valerate, for instance, has been analyzed using FTIR, with studies noting its utility in confirming the drug's presence and its state within formulations nih.govresearchgate.net.

Assess purity and detect adulterants: Deviations in the FTIR spectrum from a reference standard can indicate the presence of impurities or degradation products ijsdr.org.

The principle relies on the fact that different chemical bonds absorb infrared radiation at specific frequencies, leading to unique absorption patterns for each molecule specac.com.

Mass Spectrometry (MS) in this compound Analysis

Mass Spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. When coupled with separation techniques like Liquid Chromatography (LC), forming LC-MS or LC-MS/MS systems, it becomes a highly sensitive and selective tool for quantitative analysis, impurity profiling, and metabolite identification lew.rorsc.orgthermofisher.comspectroscopyonline.com.

In the context of this compound analysis:

Molecular Weight Determination: MS provides the exact mass-to-charge ratio (m/z) of the this compound molecule and its fragments, allowing for precise identification thermofisher.commdpi.com.

Structural Elucidation: Fragmentation patterns, generated by techniques like collision-induced dissociation (CID), provide detailed structural information. By analyzing these fragments, the arrangement of atoms and functional groups within the this compound molecule can be deduced libretexts.orgacdlabs.com. While specific fragmentation pathways for this compound are not detailed in the provided snippets, the general principles of alpha fragmentation and bond cleavage are applicable libretexts.org.

Quantitative Analysis: LC-MS/MS methods are highly effective for the simultaneous determination of this compound and other components in complex matrices, such as pharmaceutical creams, offering high sensitivity and specificity lew.ronih.gov.

The ability of MS to detect and quantify analytes at very low concentrations makes it crucial for quality control and research involving this compound spectroscopyonline.com.

Thermal Analysis for Formulation Characterization (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are vital for characterizing the physical properties and thermal behavior of this compound and its formulations. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal transitions such as melting, crystallization, and glass transitions coriolis-pharma.comlabmanager.comuniversallab.orgresearchgate.net.

Key applications of DSC in this compound research include:

Melting Point Determination: DSC can accurately determine the melting point of this compound, which is an indicator of its purity and crystalline form nih.govresearchgate.net. For this compound valerate, a melting peak has been reported around 207°C, indicative of its crystalline nature nih.govresearchgate.net.

Polymorphism Studies: Different crystalline forms (polymorphs) of a drug can exhibit distinct physical properties, including solubility and stability. DSC can help identify and characterize these polymorphs.

Formulation Stability: By monitoring thermal events, DSC can provide insights into the thermal stability of this compound within a formulation, assessing potential interactions with excipients or the impact of processing conditions coriolis-pharma.comopenaccessjournals.com.

Other thermal analysis techniques like Thermogravimetric Analysis (TGA) can complement DSC by measuring mass changes as a function of temperature, providing information on decomposition, moisture content, and thermal stability labmanager.comuniversallab.org.

Method Validation and Analytical Performance Parameters

Method validation is a critical step in ensuring the reliability, accuracy, and precision of analytical procedures used for this compound. This process confirms that a method is suitable for its intended purpose, adhering to regulatory guidelines such as those from the United States Pharmacopeia (USP) and the International Conference on Harmonization (ICH) researchgate.netbibliotekanauki.plwjarr.com. Key validation parameters include:

Linearity and Range: The ability of the method to obtain test results directly proportional to the concentration of the analyte within a defined range wjarr.comchromatographyonline.com. For this compound, linearity has been established in various ranges depending on the technique. For instance, in HPLC methods, linearity ranges for this compound have been reported from 1-200 µg/mL or 2.40-300 µg/mL lew.rojfda-online.com. High correlation coefficients (e.g., >0.999) typically indicate good linearity lew.ro.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration at which an analyte can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision wjarr.comchromatographyonline.com. For this compound, reported LOD values have been as low as 0.54 µg/mL, and LOQ values around 1.78 µg/mL in certain HPLC methods lew.ro. Another study reported LOD of 0.79 µg/mL and LOQ of 2.40 µg/mL jfda-online.com.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies on spiked samples wjarr.comchromatographyonline.comresearchgate.net. Recovery values for this compound in validated methods are typically high, often exceeding 98% lew.roresearchgate.net.

Precision: The agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It encompasses repeatability and intermediate precision researchgate.netwjarr.com.

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or excipients researchgate.netresearchgate.net. Stability-indicating methods are designed to separate the active ingredient from its degradation products researchgate.netbibliotekanauki.pl.

Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage researchgate.netwjarr.com.

Table 1: Representative Method Validation Parameters for this compound (HPLC Method)

ParameterValue/Range for this compound (DIF)Reference
Linearity Range1-200 µg/mL (UPLC) lew.ro
6-60 µg/mL (HPLC) lew.ro
2.40-300 µg/mL (LC) jfda-online.com
LOD0.54 µg/mL lew.ro
0.79 µg/mL jfda-online.com
LOQ1.78 µg/mL lew.ro
2.40 µg/mL jfda-online.com
Accuracy (Recovery)98.46% - 99.41% researchgate.net
99.23% lew.ro
Correlation Coefficient>0.9923 lew.ro

Novel Drug Delivery Systems for Enhanced Diflucortolone Research Applications

Nanoparticle-Based Delivery Systems for Targeted Delivery

Lecithin (B1663433)/Chitosan (B1678972) Nanoparticles

Lecithin/chitosan nanoparticles (LCNPs) have emerged as a promising system for the dermal delivery of diflucortolone valerate (B167501). These nanoparticles are typically formed through the electrostatic interaction between positively charged chitosan and negatively charged phospholipids (B1166683) of lecithin researchgate.netcu.edu.eg. Research has demonstrated the successful preparation of DFV-loaded LCNPs with high entrapment efficiencies, often exceeding 86% nih.govresearchgate.netnih.govdovepress.com. Studies have reported encapsulation efficiencies as high as 97.03% in optimized formulations researchgate.net.

These LCNPs have shown the capacity to provide sustained release of DFV over extended periods, typically 24 hours, without an initial burst release, indicating strong drug-carrier interactions nih.govresearchgate.netnih.govdovepress.com. Crucially, ex-vivo studies using rat skin have shown that these nanoparticles significantly increase the accumulation of DFV within the stratum corneum and epidermis, while minimizing permeation into deeper skin layers or systemic circulation nih.govresearchgate.netnih.govdovepress.comtaylorandfrancis.com. The retention of DFV from LCNP formulations in chitosan gel was found to be substantially higher, often twofold or more, compared to commercial creams, even when containing a lower drug concentration nih.govresearchgate.netnih.govdovepress.comtandfonline.com. For instance, one study reported a 6.33-fold higher retention in the stratum corneum plus epidermis compared to a commercial cream taylorandfrancis.com. The typical particle size for these systems ranges from approximately 163.3 nm to 250 nm, with a positive surface charge that contributes to colloidal stability researchgate.netresearchgate.net.

Table 1: Key Characteristics of this compound Valerate-Loaded Lecithin/Chitosan Nanoparticles

Formulation TypeEntrapment Efficiency (%)Particle Size (nm)Key FindingCitation(s)
Lecithin/Chitosan Nanoparticles86.8Not specifiedSustained release, increased accumulation in SC+epidermis, twofold higher retention than commercial cream. nih.govresearchgate.netnih.govdovepress.com
Optimized Lecithin/Chitosan NPs97.03163.3High entrapment efficiency, sustained release, significant drug deposition in skin layers. researchgate.net
Lecithin/Chitosan NanoparticlesNot specified200-250Formed by electrostatic interaction, strong positive surface charge, stable dispersion. researchgate.net

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) represent another significant class of lipid-based nanocarriers investigated for this compound delivery. NLCs, often considered a second generation of lipid nanoparticles, are composed of a blend of solid and liquid lipids. This unique composition allows for higher drug entrapment efficiency and greater versatility in modifying drug release properties compared to traditional SLNs ijper.orgmdpi.com.

DFV-loaded NLC formulations have been developed using techniques such as high shear homogenization combined with sonication, utilizing solid lipids like Precirol® ATO5 or Tristearin® and liquid lipids such as Capryol™ or isopropyl myristate researchgate.netnih.gov. These formulations have yielded particle sizes ranging from approximately 160.40 nm to 743.7 nm, generally with a narrow polydispersity index researchgate.netnih.gov. The incorporation of specific lipid-based surfactants has been shown to enhance encapsulation efficiency, with some studies reporting levels up to 68% researchgate.netnih.gov. The drug release from these NLC formulations typically exhibits a prolonged profile, extending up to 12 hours researchgate.netnih.gov.

SLNs have also been prepared for DFV delivery, with reported particle sizes between 203.71 nm and 1421.00 nm. The encapsulation efficiency of DFV in SLNs could be improved through the inclusion of lipid-based surfactants, reaching up to 45.79% researchgate.net. Both SLNs and NLCs are valued for their biocompatible ingredients, ability to provide sustained drug release, and their favorable properties for skin adhesion and occlusion, which can enhance drug penetration mdpi.comresearchgate.netnih.gov. DFV-loaded liposomes (220–350 nm) incorporated into chitosan gel have also demonstrated effective localization within the stratum corneum and epidermis tandfonline.comnih.gov.

Table 2: Key Characteristics of this compound Valerate-Loaded Lipid Nanocarriers

Formulation TypeParticle Size Range (nm)Entrapment Efficiency (%)Key FindingCitation(s)
NLCs (Precirol®/Capryol™)160.40 - 743.7Up to 68%Prolonged release up to 12 hours, improved drug deposition in skin compared to commercial formulation. researchgate.netnih.gov
SLNs (various lipid compositions)203.71 - 1421.00Up to 45.79%Semisolid formulations prepared via a one-step process, acceptable rheological behavior. researchgate.net
Liposomes (incorporated into chitosan gel)220 - 350Not specifiedLocalized in stratum corneum + epidermis, similar skin blanching effect to commercial creams with lower drug content. tandfonline.comnih.gov
Nanostructured Lipid Carriers (NLCs)Not specifiedNot specifiedOffer higher drug entrapment and release modification versatility compared to SLNs due to mixed lipid composition. ijper.orgmdpi.com

Formulation Development and Optimization for Dermal Delivery Research

The development and optimization of novel formulations for this compound valerate are critical for enhancing its dermal delivery for research purposes. Lecithin/chitosan nanoparticles have been successfully incorporated into chitosan gels at varying ratios to create formulations with improved viscosity and suitability for topical application nih.govresearchgate.netnih.govdovepress.com. The primary goal of these formulation efforts is to ensure that DFV remains localized within the skin layers without penetrating into systemic circulation, thereby optimizing its therapeutic efficiency nih.govresearchgate.netnih.govdovepress.com.

Quality by Design (QbD) principles have been increasingly adopted to guide the systematic development and optimization of topical formulations. This approach involves comprehensive risk assessment and the use of experimental designs to identify critical material attributes and process parameters that influence critical quality attributes researchgate.netmdpi.com. For instance, a Central Composite Design (CCD) was employed to establish a design space for achieving optimal formulation characteristics, including particle size, polydispersity index, zeta potential, and entrapment efficiency researchgate.net. The development of NLC formulations also involves investigating the impact of different lipid compositions and concentrations on physicochemical properties and drug release profiles researchgate.netnih.gov. SLN formulations for DFV have been developed using rapid, cost-effective one-step processes aimed at creating semisolid topical delivery systems researchgate.net.

Investigation of Drug Release Kinetics from Advanced Formulations

Understanding the drug release kinetics from advanced this compound valerate formulations is paramount for predicting their performance and therapeutic outcomes. Lecithin/chitosan nanoparticles have demonstrated a sustained release profile for DFV over a 24-hour period, notably without an initial burst release, which is indicative of strong drug-polymer interactions nih.govresearchgate.netnih.govdovepress.com. NLC formulations have also shown prolonged drug release, extending up to 12 hours researchgate.netnih.gov.

The study of drug release kinetics involves employing various mathematical models, such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models, to characterize the rate and mechanism of drug release scitechnol.comptfarm.pl. These models help in understanding how the drug is released from the nanoparticle matrix or carrier system over time. For instance, the Higuchi model, often simplified as a dependence on the square root of time, is commonly used to describe diffusion-controlled release from matrix systems scitechnol.comptfarm.pl. Accurate kinetic modeling is essential for designing controlled and sustained release formulations that maintain therapeutic drug concentrations at the target site, thereby improving efficacy and patient compliance scitechnol.com.

Targeted Skin Localization and Retention Mechanisms of Novel Carriers

A key objective in developing novel delivery systems for this compound valerate is to achieve targeted localization and enhanced retention within the skin layers. Nanoparticle-based systems are engineered to concentrate DFV in specific skin strata, particularly the stratum corneum and epidermis, while minimizing its passage into the dermis and systemic circulation nih.govresearchgate.netnih.govdovepress.comtaylorandfrancis.com.

Lecithin/chitosan nanoparticles have been shown to significantly increase DFV accumulation in the stratum corneum and epidermis of rat skin. Studies indicate that these nanoparticles can achieve a retention time and amount that is substantially higher—often twofold or more—than that observed with commercial creams, even at lower drug concentrations nih.govresearchgate.netnih.govdovepress.com. One study specifically reported a 6.33-fold higher retention in the stratum corneum plus epidermis compared to a commercial cream taylorandfrancis.com. NLC formulations have also demonstrated improved drug deposition within the skin when compared to conventional formulations researchgate.netnih.gov.

The mechanisms underlying this targeted localization and retention involve the unique properties of the nanocarriers. Nanoparticles can alter drug flux, facilitate deposition, and selectively permeabilize the stratum corneum worldbrainmapping.orgnih.gov. Chitosan, a component in LCNPs, plays a role by potentially reversibly opening the tight junctions between keratinocytes and weakening the stratum corneum barrier, thereby enhancing drug penetration and retention taylorandfrancis.com. Liposomes have also shown effective localization and accumulation in the stratum corneum and epidermis tandfonline.comnih.gov.

Table 3: Comparative Skin Retention of this compound Valerate Formulations

Formulation TypeSkin Layer AccumulationRetention ComparisonCitation(s)
Lecithin/Chitosan Nanoparticles in Chitosan GelSC + EpidermisTwofold higher than commercial cream nih.govresearchgate.netnih.govdovepress.com
Lecithin/Chitosan NanoparticlesSC + Epidermis6.33 times higher than commercial cream taylorandfrancis.com
NLC FormulationSkinImproved drug deposition compared to commercial. researchgate.netnih.gov
Liposomes in Chitosan GelSC + EpidermisHigher retention than commercial cream. tandfonline.com

Structure Activity Relationship Sar Studies of Diflucortolone and Its Analogues

Principles and Methodologies of SAR and Quantitative Structure-Activity Relationship (QSAR)

Structure-Activity Relationship (SAR) studies explore the qualitative correlation between a molecule's chemical structure and its biological activity, based on the principle that similar molecular structures often exhibit similar biological effects svuonline.orgcreative-proteomics.com. This involves systematically modifying parts of a lead compound and observing the resulting changes in activity. Quantitative Structure-Activity Relationship (QSAR) extends this by establishing mathematical models that quantitatively link molecular descriptors to biological activity svuonline.orgcreative-proteomics.comslideshare.net.

Key methodologies employed in SAR and QSAR include:

Molecular Descriptors: These are numerical representations of molecular properties, such as lipophilicity (e.g., log P), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., Taft steric constants, molecular volume) svuonline.orgslideshare.netresearchgate.net. These descriptors capture various physicochemical aspects of a molecule that influence its interaction with biological targets.

Hansch Analysis: A pioneering QSAR approach that uses linear regression to correlate biological activity with a set of physicochemical descriptors slideshare.net.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) utilize three-dimensional information about molecules, such as steric and electrostatic fields, to predict activity. This approach is particularly valuable when the three-dimensional structure of the target receptor is known or can be modeled svuonline.orgsci-hub.se.

Pattern Recognition Techniques: Methods such as Principal Component Analysis (PCA) can be used to reduce the dimensionality of complex datasets, identify underlying patterns, and visualize relationships within SAR data creative-proteomics.com.

Machine Learning Approaches: Artificial Neural Networks (ANNs) and Support Vector Machines (SVMs) are increasingly used to model complex, non-linear relationships between molecular structure and biological activity, enhancing predictive accuracy creative-proteomics.com.

Ligand-Based Virtual Screening: This involves using known active molecules to build models (e.g., pharmacophores) to search for new compounds with similar activity nih.gov.

These methodologies allow researchers to predict the activity of new compounds, identify critical structural features, and guide the iterative design and optimization of drug candidates creative-proteomics.com.

Identification of Pharmacophoric Groups and Key Structural Features Influencing Activity

General structural requirements for potent glucocorticoid activity include:

The 3-keto-4-ene scaffold: This core steroid structure is considered essential for binding to the GR researchgate.net.

Halogenation: Fluorination, particularly at the 6α and 9α positions, significantly enhances glucocorticoid potency researchgate.net. Diflucortolone itself features fluorine atoms at both the 6α and 9α positions, contributing to its high potency.

C-16 Substitution: Substitution at the C-16 position is known to reduce mineralocorticoid activity, thereby increasing the glucocorticoid-to-mineralocorticoid activity ratio researchgate.netscribd.com. While this compound does not have a C-16 methyl group, other synthetic corticosteroids often incorporate this feature for improved selectivity.

Hydroxyl Groups: The presence and position of hydroxyl groups, particularly at C-11β and C-21, are important for receptor binding and activity researchgate.netfrontiersin.org.

This compound's structure, characterized by the 6α,9α-difluoro substitution, a 11β-hydroxyl group, and a 21-hydroxyl group, aligns with these established SAR principles for potent glucocorticoids researchgate.netnih.gov. These features are believed to optimize interactions within the GR ligand-binding domain, contributing to its anti-inflammatory and immunosuppressive effects frontiersin.orgnih.govdrugbank.com.

Rational Design of this compound Analogues with Modified Biological Activity

The rational design of this compound analogues aims to fine-tune its pharmacological profile, potentially enhancing potency, improving selectivity for the GR over other steroid receptors, or modifying pharmacokinetic properties. SAR studies guide these design efforts by highlighting specific structural modifications that can lead to desired outcomes.

One area of exploration involves modifications at the C-17 position. Studies on 17α-ether-substituted steroids, for instance, have shown that the steric factors and lipophilicity of the C-17α side chain can significantly influence receptor affinity nih.gov. Analogues with propoxy and butoxy functions at the 17α position were found to exhibit higher binding affinities than dexamethasone (B1670325), suggesting that such modifications can lead to compounds with good glucocorticoid activity and favorable skin-permeation properties nih.gov.

Further design strategies might involve exploring different substitutions on the steroid nucleus or modifying the side chain at C-21. For example, esterification of the C-21 hydroxyl group, as seen in this compound valerate (B167501), can alter the drug's lipophilicity and prodrug characteristics, influencing its absorption and duration of action nih.gov. Research into novel delivery systems, such as nanoparticles for this compound valerate, also represents a form of "design" focused on optimizing the delivery and bioavailability of the active compound nih.gov. While specific examples of this compound analogues with systematically altered GR affinity are not extensively detailed in the provided search results, the general principles of corticosteroid SAR suggest that targeted modifications at various positions could yield compounds with distinct biological activities.

Correlating Molecular Structure with Glucocorticoid Receptor Affinity and Selectivity

The affinity of a steroid molecule for the glucocorticoid receptor (GR) is a critical determinant of its therapeutic efficacy. SAR studies aim to correlate specific structural features with this binding affinity and, importantly, with selectivity for the GR over other nuclear receptors, such as the mineralocorticoid receptor (MR).

The core steroid structure, including the α,β-unsaturated ketone system in ring A and the 11β-hydroxyl group, is fundamental for GR binding researchgate.netfrontiersin.org. The 9α-fluorine atom is known to increase GR binding affinity and potency, a feature present in this compound researchgate.net. The 6α-fluorine, also present in this compound, further contributes to enhanced potency. While the 16-position substitution is primarily linked to modulating mineralocorticoid activity, its influence on GR affinity can also be observed in certain analogues researchgate.net.

Molecular modeling and experimental binding studies have been used to elucidate these relationships. For instance, studies comparing the binding of various steroids to the human GR have shown that structural complementarity, both steric and electrostatic, with the GR ligand-binding pocket dictates affinity nih.gov. Cortisol, the endogenous ligand, exhibits strong binding due to its near-perfect complementarity with the GR pocket nih.gov. Structurally similar ligands, while fitting into the pocket, may fail to form all necessary contacts for a stable, transcriptionally active receptor conformation, thus exhibiting lower affinity and potentially different downstream effects nih.gov.

The development of Selective Glucocorticoid Receptor Modulators (SEGRAMs) highlights the pursuit of compounds that can trigger a subset of GR mechanisms, aiming for therapeutic benefits with reduced side effects wikipedia.org. These compounds achieve selectivity by interacting with the GR in a manner that preferentially activates certain signaling pathways over others wikipedia.org. While this compound is a potent, non-selective glucocorticoid, understanding its structural basis for GR interaction provides a benchmark for designing future selective modulators. The presence of specific functional groups and their spatial orientation in this compound directly correlates with its ability to bind the GR and elicit its characteristic anti-inflammatory effects frontiersin.orgnih.govdrugbank.com.

Emerging Research Frontiers and Future Perspectives for Diflucortolone

Discovery and Characterization of Novel Therapeutic Targets

The ongoing research into diflucortolone's mechanisms is paving the way for the discovery and characterization of novel therapeutic targets. Beyond its established anti-inflammatory and immunosuppressive roles, investigations are exploring its potential in drug repurposing strategies. For example, research has identified the glucocorticoid receptor gene (NR3C1) as a potential target for this compound valerate (B167501) in the context of Generalized Glucocorticoid Resistance (GCCR), a rare condition characterized by tissue insensitivity to glucocorticoids plos.org. This suggests that this compound could be investigated for specific genetic disorders where modulation of glucocorticoid signaling is key. Advanced computational approaches, including molecular docking and network analysis, are also being employed to predict and validate new drug-target interactions, thereby accelerating the identification of novel therapeutic avenues for this compound and similar compounds plos.org. The elucidation of these new targets could lead to a more refined understanding of this compound's therapeutic potential and guide the development of next-generation corticosteroids.

Integration of Omics Technologies (e.g., Genomics, Proteomics) in Mechanistic this compound Research

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful systems-level approach to understanding the multifaceted effects of this compound nih.govmdpi.comfrontiersin.orghumanspecificresearch.org. Transcriptomic studies can map the comprehensive changes in gene expression induced by this compound, revealing previously unknown regulatory networks and downstream targets patsnap.comnih.gov. Proteomic analyses can identify alterations in protein abundance and post-translational modifications, providing insights into the cellular machinery affected by the drug drugbank.comnih.gov. Metabolomic profiling can further elucidate how this compound influences metabolic pathways. By combining data from these different omics layers, researchers can gain a holistic view of this compound's impact on cellular and molecular processes, thereby deepening the understanding of its mechanisms of action and identifying potential biomarkers for its effects mdpi.comhumanspecificresearch.org. This integrated approach is crucial for dissecting complex biological responses and advancing mechanistic this compound research.

Development of Next-Generation Analytical and Bioanalytical Techniques for Advanced Characterization

Advancements in analytical and bioanalytical techniques are critical for the precise characterization of this compound, its formulations, and its behavior in biological systems. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are established methods for the quantitative analysis of this compound, often in combination with other active pharmaceutical ingredients researchgate.netbibliotekanauki.pl. For instance, an HPLC method utilizing a C18 column with an acetonitrile-methanol mobile phase achieved high percentage recoveries for this compound (99.98±0.744%) researchgate.net. Furthermore, the development of stability-indicating HPLC methods is crucial for assessing the integrity of this compound in pharmaceutical preparations bibliotekanauki.pl.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a cornerstone for bioanalysis, enabling the sensitive and specific quantification of this compound and its metabolites in complex biological matrices like serum and urine researchgate.netnih.govchromatographyonline.comnih.gov. These techniques, coupled with advanced sample preparation methods such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are vital for pharmacokinetic studies and therapeutic drug monitoring researchgate.netresearchgate.net. Research continues to refine these methods for increased sensitivity, reduced run times, and improved accuracy, facilitating a more comprehensive understanding of this compound's disposition and efficacy in various research contexts.

Table 1: HPLC Method Parameters for this compound Valerate Determination

ParameterValueReference
ColumnC18 researchgate.net
Mobile Phase80% Acetonitrile (B52724) – 20% Methanol (B129727) researchgate.net
Detection Wavelength230 nm researchgate.net
Concentration Range2–18 µgmL⁻¹ researchgate.net
Mean Percentage Recovery99.98 ± 0.744% researchgate.net
ColumnACE (150 × 4.6 mm id, 5µm particle size) bibliotekanauki.pl
Mobile PhaseSodium dihydrogen phosphate (B84403) buffer and methanol mixture (27:73, v/v) bibliotekanauki.pl
Detection Wavelength240 nm bibliotekanauki.pl
Flow Rate1.5 mL/min bibliotekanauki.pl

Rational Design of Enhanced this compound Delivery Systems for Targeted Research

Significant research efforts are dedicated to the rational design of enhanced delivery systems for this compound, aiming for improved targeting and efficacy in research applications, particularly in dermatological models tandfonline.comscispace.comnih.govresearchgate.netresearchgate.netresearchgate.net. Nanoparticle-based systems, including liposomes, lecithin (B1663433)/chitosan (B1678972) nanoparticles, Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs), are being extensively investigated tandfonline.comscispace.comnih.govresearchgate.netresearchgate.netresearchgate.net.

These advanced formulations demonstrate several advantages:

Enhanced Dermal Localization: Lecithin/chitosan nanoparticles and liposomes have shown increased accumulation of this compound valerate (DFV) in the stratum corneum and epidermis of rat skin, without significant permeation into deeper layers tandfonline.comnih.govresearchgate.net.

Improved Efficacy with Lower Doses: Studies indicate that nanoparticle formulations can achieve higher anti-inflammatory activity and skin blanching effects compared to commercial creams, even when containing significantly lower drug concentrations tandfonline.comnih.gov. For example, DFV retention in nanoparticle-chitosan gel was twofold higher than commercial cream, despite containing ten times less DFV researchgate.net.

Sustained Release: Nanoparticle formulations have been shown to provide sustained release of this compound, with DFV amorphously distributed within lipid matrices contributing to this characteristic nih.govresearchgate.net.

Targeted Delivery: NLCs are being developed as reservoir systems for targeted topical delivery, improving drug deposition in the skin scispace.comresearchgate.net.

Research into SLNs has yielded formulations with particle sizes ranging from approximately 200 nm to over 1400 nm, with encapsulation efficiencies up to 45.79 ± 4.40% researchgate.net. NLC formulations have shown particle sizes between 160 nm and 743 nm, with improved encapsulation efficiencies reaching 68% when lipid-based surfactants are incorporated researchgate.net. These engineered delivery systems are crucial for precise research applications, allowing for controlled drug release, enhanced tissue targeting, and potentially reducing systemic exposure in experimental models.

Table 2: Nanoparticle Characteristics for this compound Delivery Systems

Delivery System TypeKey ComponentsTypical Particle Size (nm)Encapsulation Efficiency (%)Key Research FindingReference
LiposomesLecithin, Chitosan220–350Not specifiedEnhanced dermal targeting, localized in stratum corneum + epidermis, higher anti-inflammatory activity. tandfonline.com
Lecithin/Chitosan NanoparticlesLecithin, ChitosanNot specified86.8%Sustained release, increased accumulation in SC+epidermis without significant permeation, higher edema inhibition than commercial cream. nih.govresearchgate.net
Solid Lipid Nanoparticles (SLNs)Various lipids (Geleol®, Precirol® ATO5, etc.), Poloxamer® 407203.71 ± 5.61 to 1421.00 ± 16.32Up to 45.79 ± 4.40Potential for topical semisolid formulations, enhanced cytotoxic effect against skin tumor models. researchgate.net
Nanostructured Lipid Carriers (NLCs)Precirol® ATO5 or Tristearin®, Capryol™ or Isopropyl Myristate, Poloxamer® 407160.40 to 743.7Up to 68%Reservoir system for targeting topical delivery, improved drug deposition in skin, prolonged release up to 12 hours. researchgate.net

常见问题

Q. What are the primary mechanisms of action of diflucortolone valerate in modulating inflammatory responses?

this compound valerate acts by inducing Annexin A1, a phospholipase A2 inhibitory protein, which suppresses the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. This glucocorticoid activity is central to its anti-inflammatory and anti-pruritic effects. Researchers should validate Annexin A1 expression via Western blotting or immunofluorescence in in vitro models (e.g., keratinocyte cultures) to confirm mechanistic pathways .

Q. What standardized analytical methods are recommended for assessing the purity and stability of this compound valerate?

High-performance liquid chromatography (HPLC) with UV detection at 238 nm is the gold standard for purity analysis. The method employs a sulfonamide-packed column and a mobile phase of water/acetonitrile (1:1). Relative retention times for impurities (e.g., Δ4-diflucortolone valerate) should be compared against reference standards. Loss on drying (<0.5%) and residue on ignition (<0.1%) are critical stability indicators .

Q. How does the structural modification of this compound (e.g., valerate esterification) influence its pharmacokinetic profile?

The 21-valerate ester enhances lipophilicity, improving dermal penetration and prolonging local activity. Researchers should compare dissolution rates and stratum corneum retention of this compound valerate with its non-esterified form using Franz diffusion cells and mass spectrometry to quantify tissue distribution .

Advanced Research Questions

Q. What experimental designs address systemic absorption risks in long-term topical application studies?

Use randomized controlled trials (RCTs) with plasma cortisol suppression as a biomarker for systemic exposure. Occlusive dressings on large affected areas (e.g., psoriasis plaques) amplify absorption, enabling detection via LC-MS/MS. Control groups should include low-potency corticosteroids (e.g., hydrocortisone) to benchmark safety .

Q. How can contradictory efficacy data across clinical trials (e.g., 0.1% vs. 0.3% formulations) be reconciled?

Meta-analyses stratified by disease severity and formulation type (cream vs. ointment) can resolve discrepancies. For instance, a 0.3% formulation showed superior efficacy in severe chronic dermatitis but comparable side effects to clobetasol propionate in head-to-head trials. Sensitivity analyses should account for patient demographics and application frequency .

Q. What strategies optimize nanoparticle-based delivery systems for this compound valerate?

Lecithin/chitosan nanoparticles enhance dermal retention by 40–60% compared to conventional creams. Researchers should use Box-Behnken experimental designs to optimize particle size (target: 100–200 nm) and encapsulation efficiency (>80%). In vivo efficacy can be assessed via murine models of contact dermatitis, with histopathology scoring for inflammation reduction .

Q. How do cross-species differences in glucocorticoid receptor affinity impact preclinical toxicity models?

Murine models may overestimate systemic toxicity due to higher receptor binding affinity. Use transgenic mice expressing human glucocorticoid receptors or 3D human skin equivalents to improve translational relevance. Dose-response curves should align with human pharmacokinetic data (e.g., Cmax and AUC0–24h) .

Methodological Frameworks

  • PICOT Framework : For comparative studies, structure questions around Population (e.g., patients with eczema), Intervention (0.1% this compound valerate), Comparison (betamethasone dipropionate), Outcome (erythema reduction), and Time (4-week follow-up) .
  • Data Contradiction Analysis : Apply the FLOAT method (Formulate, Locate, Organize, Analyze, Test) to isolate confounding variables (e.g., occlusive dressing use) in conflicting datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diflucortolone
Reactant of Route 2
Diflucortolone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。